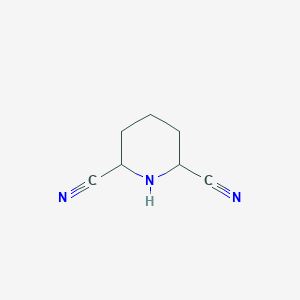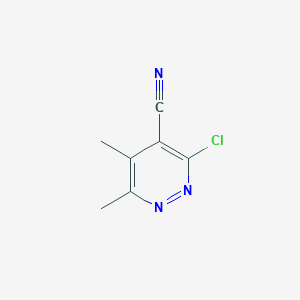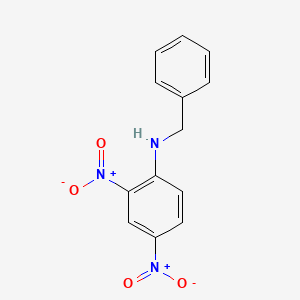
N-Bencil-2,4-dinitroanilina
Descripción general
Descripción
N-Benzyl-2,4-dinitroaniline is an organic compound with the molecular formula C13H11N3O4. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry.
Aplicaciones Científicas De Investigación
N-Benzyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
- By binding to tubulin, they interfere with microtubule assembly and function, disrupting cell division and growth .
- Downstream effects include impaired root development and abnormal helical growth in some resistant plant species .
- Metabolism and Excretion : Dinitroanilines do not directly inhibit seed germination but impact post-germination growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
N-Benzyl-2,4-dinitroaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity through repeated exposure, with the target organs being the blood and hematopoietic system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzyl-2,4-dinitroaniline can be synthesized through the nitration of N-benzylaniline. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The general reaction scheme is as follows:
[ \text{N-Benzylaniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{N-Benzyl-2,4-dinitroaniline} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-2,4-dinitroaniline may involve continuous-flow microreactor systems to ensure efficient and selective nitration. This method minimizes the use of solvents and reduces the risk of hazardous reactions .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles.
Oxidation: Strong oxidizing agents (less common).
Major Products:
Reduction: N-Benzyl-2,4-diaminoaniline.
Substitution: Various N-substituted derivatives.
Oxidation: Oxidized derivatives (less common).
Comparación Con Compuestos Similares
2,4-Dinitroaniline: Similar structure but lacks the benzyl group.
N-(3-Morpholinopropyl)-2,4-dinitroaniline: Contains a morpholine ring instead of a benzyl group.
N-Benzyl-4,5-dichloro-2-nitroaniline: Contains additional chlorine substituents.
Uniqueness: N-Benzyl-2,4-dinitroaniline is unique due to the presence of both benzyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-benzyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWSYMASYLDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323446 | |
| Record name | N-Benzyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-38-5 | |
| Record name | NSC404032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about N-Benzyl-2,4-dinitroaniline in solution can be derived from the proton magnetic resonance study?
A1: The study reveals that N-Benzyl-2,4-dinitroaniline exhibits long-range coupling between the NH proton and the 5-proton of the nitrophenyl ring in certain solvents. [] This coupling, observed in non-polar and weakly polar solvents, suggests the presence of intramolecular hydrogen bonding between the NH and the 2-nitro groups. Interestingly, this coupling is temperature-dependent in dimethyl sulfoxide, a highly polar solvent. [] Furthermore, chemical shift data indicates that ortho-nitrodiphenylamines, including N-Benzyl-2,4-dinitroaniline, likely adopt a non-planar skew conformation when in solution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
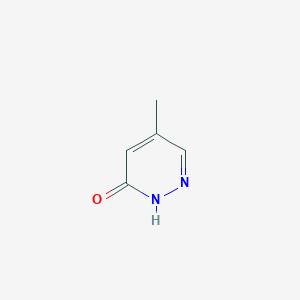
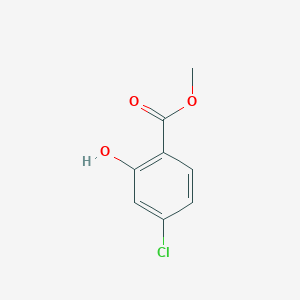
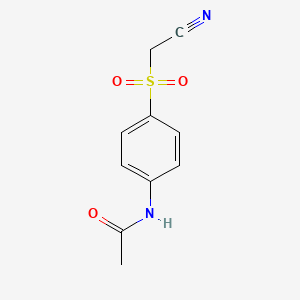
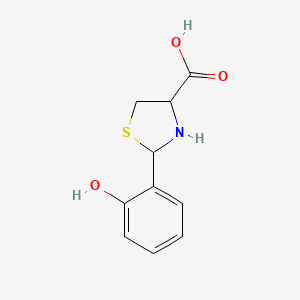
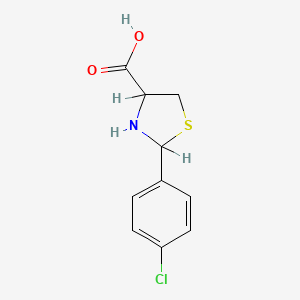

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
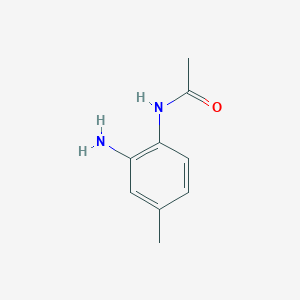
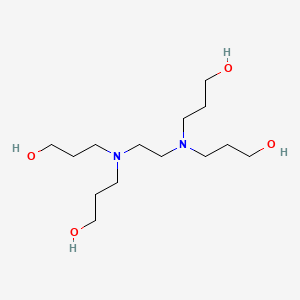
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
